1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of various bioactive molecules.
The compound can be synthesized from various precursors found in organic synthesis. It has been referenced in scientific literature and patents, indicating its relevance in research and potential applications in pharmaceuticals and agrochemicals.
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is classified as an organic compound with the following characteristics:
The synthesis of 1-benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to characterize the synthesized compound.
The molecular structure of 1-benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid features:
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions, including:
These reactions often require specific catalysts or reagents to facilitate transformation and may involve intermediate steps that need careful monitoring.
The mechanism of action for compounds like 1-benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is closely related to their interactions with biological targets. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly those involving enzymes or receptors related to inflammation or metabolic processes.
Studies have shown that pyrazole derivatives can influence pathways such as cyclooxygenase inhibition, which is relevant in pain management and anti-inflammatory therapies.
1-Benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid finds applications primarily in:
The systematic IUPAC name for this compound is 2-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid, which precisely defines the regiochemistry of its substituents [2]. Pyrazole ring numbering assigns N1 to the nitrogen adjacent to the benzyl group, C3 to the carbon bearing the methoxycarbonyl moiety, and C5 to the carboxylic acid-bearing carbon. This unambiguous nomenclature differentiates it from critical isomers:
Table 1: Structural Isomers and Their Differentiating Features
Compound Name | Molecular Formula | C3 Substituent | C5 Substituent | Key Distinguishing Properties |
---|---|---|---|---|
2-Benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid | C₁₃H₁₂N₂O₄ | Methoxycarbonyl (–COOCH₃) | Carboxylic acid (–COOH) | Dual carbonyl groups; balanced logP (predicted: 2.18) |
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | C₁₂H₁₂N₂O₂ | Methyl (–CH₃) | Carboxylic acid (–COOH) | Higher lipophilicity; reduced steric bulk |
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid | C₁₂H₁₂N₂O₃ | Carboxylic acid (–COOH) | Methoxy (–OCH₃) | Lacks acidic proton; no metal chelation capability |
Spectroscopic differentiation is achieved through ¹H NMR: Benzyl protons resonate at δ 4.5–5.0 ppm (CH₂) and δ 7.2–7.4 ppm (aromatic), while the methoxy singlet appears at δ 3.8–3.9 ppm. The carboxylic acid proton (if observable) shows broad absorption at δ 12–13 ppm [2]. Infrared spectroscopy confirms carbonyl vibrations: C=O stretches at 1700–1750 cm⁻¹ for both ester and acid groups, with O–H stretches (carboxylic acid) at 2500–3000 cm⁻¹ [2].
The therapeutic exploration of pyrazoles began with natural isolates like 1-pyrazolyl-alanine (1959) and evolved through seminal synthetic derivatives such as antipyrine (analgesic) and phenylbutazone (anti-inflammatory) [6]. Trisubstituted pyrazoles gained prominence with the discovery of celecoxib (1999), a selective COX-2 inhibitor, validating the pharmacophore’s capacity for target specificity [6]. The introduction of carboxylic acid at C5 and ester at C3, as in 1-benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, emerged as a strategic response to optimize pharmacokinetics and binding interactions in enzyme inhibitors.
Synthetic methodologies evolved from classical cyclocondensation to regioselective functionalization:
Table 2: Evolution of Key Pyrazole-Based Therapeutics
Generation | Representative Drug | Substitution Pattern | Therapeutic Application | Limitations Addressed by C3/C5 Carboxylates |
---|---|---|---|---|
First (1880s) | Antipyrine | 1,2-dimethyl-3-phenyl | Analgesic/antipyretic | Low selectivity; toxicity concerns |
Second (1950s) | Phenylbutazone | 1,2-diphenyl-3,5-diketone | Anti-inflammatory | Severe side effects |
Modern (1990s+) | Celecoxib | 1-(4-sulfamoylphenyl)-3-trifluoromethyl-4-phenyl | COX-2 selective inhibitor | Improved target specificity |
Contemporary | Crizotinib | 1-benzyl-3-(trifluoromethyl)-5-aryl | ALK inhibitor (anticancer) | Enhanced kinase selectivity |
Current Focus | 1-Benzyl-3-(methoxycarbonyl)-5-carboxy | 1-benzyl-3-methoxycarbonyl-5-carboxy | Multitarget enzyme inhibition | Tunable acidity; metal chelation; H-bond donor/acceptor |
This compound’s design leverages lessons from historical analogs: The carboxylic acid enables salt formation (improving solubility) and biomolecular interactions (e.g., Zn²⁺ chelation in metalloenzymes), while the methoxycarbonyl balances lipophilicity and metabolic stability [6].
The bioactivity of 1-benzyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid derives from synergistic electronic and steric effects:
Electronic Properties
Steric Parameters
Quantitative Structure-Activity Relationship (QSAR) Insights
Table 3: Computed Physicochemical Parameters Governing Bioactivity
Parameter | Value/Contribution | Biological Implication |
---|---|---|
logP (Predicted) | 2.18 | Balanced lipophilicity: Passive diffusion across membranes |
pKa (Carboxylic Acid) | 2–3 | Anion formation at pH 7.4; metal coordination |
Molecular Dipole Moment | 4.2 Debye | Enhanced binding to polar enzyme sites |
Molar Refractivity | 68.5 cm³/mol | Optimal for occupying defined hydrophobic pockets |
H-Bond Donors/Acceptors | 1/4 | Forms 3–5 H-bonds with biological targets |
These properties enable dual mechanisms:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7